Controlled Lipophilicity vs. Trifluoroethyl Analog
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole exhibits a calculated XLogP3 value of 0.8 , which is 0.71 log units lower than the logP of 1.51 reported for the 2,2,2-trifluoroethyl analog (4-ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) . This lower lipophilicity suggests improved aqueous solubility and potentially reduced non-specific binding in biological assays, while still maintaining sufficient membrane permeability. The monofluoroethyl group provides a more balanced physicochemical profile for drug discovery applications where excessive lipophilicity is a known liability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole; LogP = 1.51 |
| Quantified Difference | ΔLogP = -0.71 |
| Conditions | Calculated values from product datasheets; consistency of computational methodology not guaranteed. |
Why This Matters
Lipophilicity directly impacts aqueous solubility, permeability, and off-target binding—selecting the 2-fluoroethyl analog over the trifluoroethyl variant may yield more favorable pharmacokinetic properties in lead optimization programs.
